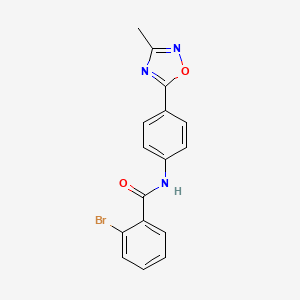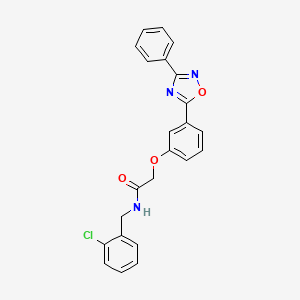
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide, also known as TFB-TDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been investigated for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
In addition to its anti-cancer properties, 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe in imaging applications. Its unique chemical structure allows it to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. Specifically, 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide for lab experiments is its selectivity for certain proteins and enzymes. This allows researchers to study specific biological processes in greater detail. However, one of the limitations of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide. One area of interest is the development of new drugs based on its chemical structure. Another potential direction is the use of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide as a fluorescent probe in imaging applications. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide and its potential applications in various fields of scientific research.
Synthesemethoden
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-trifluoromethylphenylamine with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This produces the intermediate 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide, which can be further purified through recrystallization. The final product is obtained by treating the intermediate with a strong acid such as hydrochloric acid.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-12-7-8-13(23-2)14(9-12)24(20,21)19-11-5-3-10(4-6-11)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCXMCJRSRADKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)



![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)

